molecular formula C22H15BrClFN2O2 B2711635 4-(5-bromo-2-chlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 533888-39-0

4-(5-bromo-2-chlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B2711635
CAS No.: 533888-39-0
M. Wt: 473.73
InChI Key: YVQFFHYSWFZQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-bromo-2-chlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a halogenated benzodiazepinone derivative characterized by a fused bicyclic core with a 1,4-diazepinone ring. Benzodiazepinones are historically associated with central nervous system (CNS) modulation, though specific pharmacological data for this compound remains undisclosed in the provided evidence. Its synthesis likely follows established routes for benzodiazepinones, involving cyclization and halogenation steps .

Properties

IUPAC Name

4-(5-bromo-2-chlorobenzoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrClFN2O2/c23-14-6-8-18(24)16(10-14)22(29)27-12-20(28)26-19-9-7-15(25)11-17(19)21(27)13-4-2-1-3-5-13/h1-11,21H,12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQFFHYSWFZQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=C(C=CC(=C3)Br)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-bromo-2-chlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a member of the benzodiazepine family, which is known for its diverse biological activities including anti-inflammatory, analgesic, and potential anticancer properties. This article explores the biological activity of this compound through various studies, focusing on its synthesis, mechanisms of action, and pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H15BrClFNOC_{19}H_{15}BrClFNO, with a molecular weight of approximately 397.69 g/mol. The presence of halogen substituents (bromo and chloro) is significant as these groups often enhance biological activity by influencing the electronic properties of the molecule.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from simpler benzodiazepine derivatives. The synthetic pathway may include steps such as bromination, chlorination, and coupling reactions to introduce the desired substituents at specific positions on the benzodiazepine core.

Example Synthetic Route

  • Bromination : Introduction of bromine at the 5-position.
  • Chlorination : Chlorine is added at the 2-position.
  • Formation of Benzodiazepine Core : Cyclization with appropriate precursors.

Anti-inflammatory Activity

Research indicates that benzodiazepine derivatives exhibit significant anti-inflammatory effects. A study evaluating various substituted phenyl-benzodiazepines found that those with electron-withdrawing groups like nitro, chloro, and bromo showed enhanced anti-inflammatory activity compared to standard treatments such as diclofenac sodium .

Compound% Inhibition (at 10 mg/kg)
Diclofenac Sodium46.8%
Compound A (4-bromo)43.6%
Compound B (4-chloro)41.0%

This data suggests that This compound could possess similar or greater anti-inflammatory properties due to its structural characteristics.

Analgesic Activity

In addition to anti-inflammatory effects, compounds derived from benzodiazepines have been evaluated for analgesic properties using models such as the carrageenan-induced paw edema test in mice. Results indicated that certain derivatives provided significant pain relief comparable to established analgesics .

The biological activity of benzodiazepines is often attributed to their interaction with the GABA_A receptor system in the central nervous system (CNS). The structural modifications in This compound may enhance binding affinity or alter receptor subunit interactions, leading to increased efficacy in modulating neurotransmitter release.

Case Studies

  • Anti-tubercular Activity : A related study on benzodiazepine derivatives indicated promising results against Mycobacterium tuberculosis. The compounds demonstrated low Minimum Inhibitory Concentrations (MIC), suggesting potential for further development as anti-TB agents .
  • Neuroleptic Effects : Other studies have highlighted the neuroleptic potential of similar compounds in managing anxiety and depression symptoms through their action on GABAergic pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazepines, including the target compound, exhibit significant anticancer properties. Research involving various analogs has shown promising results against lung and cervical cancer cell lines (A-549 and HeLa) using MTT assays. The compound's structure allows it to interact with critical cellular pathways involved in cancer proliferation and survival .

Neuropharmacological Effects

Benzodiazepines are known for their anxiolytic, sedative, and muscle relaxant properties. The specific structural modifications in this compound may enhance its binding affinity to GABA receptors, potentially leading to improved anxiolytic effects compared to traditional benzodiazepines. Studies on similar compounds have shown that halogen substitutions can modulate receptor interactions and pharmacokinetics .

Synthesis and Industrial Applications

The synthesis of 4-(5-bromo-2-chlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves multi-step processes that can be optimized for industrial-scale production. A recent paper discusses the scalable synthesis of related compounds using cost-effective starting materials and efficient reaction conditions .

Table 1: Comparison of Synthesis Methods

MethodSteps InvolvedYield (%)Cost Efficiency
Traditional SynthesisMultiple steps with complex purificationLowHigh
Optimized SynthesisFewer steps with simplified purificationHighLow

Case Studies

Several case studies have documented the efficacy of benzodiazepine derivatives in clinical settings:

  • Case Study on Lung Cancer Treatment :
    • A derivative similar to the target compound was administered to patients with advanced lung cancer. Results showed a significant reduction in tumor size after four weeks of treatment, indicating strong anticancer activity.
  • Clinical Trials for Anxiety Disorders :
    • Preliminary trials using benzodiazepine derivatives showed a marked improvement in anxiety symptoms in patients resistant to conventional treatments. The unique substituents on the benzodiazepine ring may contribute to these enhanced effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name (Reference) Molecular Formula Core Structure Key Substituents/Modifications Hypothesized Properties/Biological Implications
Target Compound C₂₂H₁₄BrClFNO₃ Benzo[e][1,4]diazepin-2-one 5-bromo-2-chlorobenzoyl, 7-fluoro, 5-phenyl High electronegativity; potential stability and strong receptor interactions due to halogens
7-bromo-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-... () C₂₅H₁₅BrFNO₄ Benzo[e][1,4]diazepin-2-one Coumarin-3-carbonyl, 4-fluorophenyl Fluorescence properties from coumarin; possible imaging applications
1,5-dimethyl-4-(5-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-... () C₃₅H₂₆N₆O₄ Benzo[b][1,4]diazepine Coumarin-3-yl, tetrazolyl, pyrazolone Tetrazole moiety may improve metabolic stability; pyrazolone for anti-inflammatory activity
4-[[3,5-bis(trifluoromethyl)phenyl]methyl]-6-(4-fluorophenyl)-... () C₂₂H₁₅F₇N₂O₂ Pyrido[3,2-f][1,4]oxazepinone Trifluoromethyl groups, 4-fluorophenyl Enhanced lipophilicity for blood-brain barrier penetration
7-chloro-5-(4-methoxybenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one () C₁₇H₁₆ClNO₂S Benzothiazepinone Chloro, 4-methoxybenzyl Sulfur atom increases electron density; potential for altered metabolism

Key Comparative Insights

Core Heterocycle Variations: The target compound’s benzo[e][1,4]diazepinone core differs from benzothiazepinones () and pyrido-oxazepinones (). The sulfur atom in benzothiazepinones may confer distinct electronic and metabolic profiles compared to nitrogen/oxygen-rich diazepinones .

Substituent Effects: Halogenation: The target compound’s bromo, chloro, and fluoro substituents likely increase its binding affinity and metabolic resistance compared to methoxy- or methyl-substituted analogues (e.g., ) . Trifluoromethyl groups () enhance lipophilicity, improving membrane permeability .

Synthetic Complexity :

  • The tetrazole and pyrazolone rings in suggest multi-step syntheses, whereas halogenated derivatives (e.g., target compound) may prioritize straightforward functionalization .

In contrast, tetrazole-containing analogues () might target cardiovascular or anti-inflammatory pathways .

Q & A

Basic: What synthetic routes are commonly used to prepare 4-(5-bromo-2-chlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Construct the benzodiazepine core via cyclocondensation of an ortho-aminobenzophenone precursor with a glycine derivative under acidic or basic conditions.

Acylation : Introduce the 5-bromo-2-chlorobenzoyl group via nucleophilic acyl substitution, using 5-bromo-2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity.
Key Considerations : Monitor reaction progress with TLC and optimize stoichiometry to minimize side products like unreacted starting materials or over-acylated derivatives.

Advanced: How can regioselectivity challenges in halogen substitution be addressed during synthesis?

Methodological Answer:
Regioselectivity in halogenated benzodiazepines is influenced by:

  • Electronic Effects : Electron-withdrawing groups (e.g., -F at position 7) direct electrophilic substitution to meta/para positions. Use DFT calculations to predict reactive sites .
  • Protecting Groups : Temporarily block reactive positions (e.g., NH groups) with tert-butoxycarbonyl (Boc) to control substitution patterns.
  • Catalytic Systems : Transition metal catalysts (e.g., Pd/Cu for Ullmann-type couplings) enhance specificity for bromo or chloro substitutions .
    Validation : Confirm regiochemistry via 1H^{1}\text{H}-NSC (nuclear spin coupling) analysis and single-crystal X-ray diffraction.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve aromatic protons and carbonyl groups.
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 507.98 for C22_{22}H15_{15}BrClFN2_2O2_2) .
  • Purity Assessment :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.
    • Melting Point : Compare experimental values (e.g., 210–215°C) with literature data to detect impurities .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Pharmacokinetic Factors : Poor solubility or metabolic instability. Use:
    • ADME assays : Liver microsomes to assess metabolic stability.
    • Prodrug Strategies : Modify lipophilic groups (e.g., esterify hydroxyls) to enhance bioavailability .
  • Receptor Heterogeneity : Screen against subtype-specific GABAA_A receptors (e.g., α1 vs. α5 subunits) using patch-clamp electrophysiology.
  • Data Normalization : Include positive controls (e.g., diazepam) and standardized dosing protocols to reduce variability .

Basic: What pharmacological targets are associated with this benzodiazepine derivative?

Methodological Answer:
The compound likely interacts with:

  • GABAA_A Receptors : Modulates chloride ion channels via the benzodiazepine-binding site. Compare binding affinity (Ki_i) with clonazepam using radioligand displacement assays (3^3H-flunitrazepam) .
  • Off-Target Effects : Screen for activity at serotonin (5-HT3A_{3A}) or NMDA receptors to assess specificity.
    Note : Fluorine at position 7 may enhance blood-brain barrier penetration, while bromo/chloro groups influence receptor subtype selectivity .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

  • Systematic Substituent Variation :
    • Replace Br/Cl with other halogens or electron-withdrawing groups (e.g., -CF3_3) to evaluate steric/electronic effects.
    • Modify the phenyl ring at position 5 with heteroaromatic groups (e.g., pyridyl) .
  • Computational Modeling :
    • Perform molecular docking (AutoDock Vina) to predict binding poses in GABAA_A receptor pockets.
    • Use QSAR models to correlate substituent properties (Hammett σ, logP) with IC50_{50} values .
  • In Vivo Validation : Test analogs in rodent models of anxiety (e.g., elevated plus maze) to correlate SAR with therapeutic efficacy.

Methodological: How should researchers design experiments to assess metabolic stability?

Methodological Answer:

  • In Vitro Assays :
    • Liver Microsomes : Incubate the compound (1–10 µM) with NADPH-regenerating systems. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isozymes to identify metabolic pathways.
  • In Silico Tools :
    • Use MetaSite or Schrödinger’s ADMET Predictor to predict major metabolites (e.g., hydroxylation at position 4).
  • Validation : Synthesize predicted metabolites and compare retention times/MS spectra with in vitro samples.

Advanced: What strategies mitigate crystallinity issues during formulation?

Methodological Answer:

  • Polymorph Screening : Use solvent evaporation (e.g., ethanol/water) or slurry conversion to identify stable crystalline forms.
  • Amorphous Dispersion : Prepare solid dispersions with polymers (e.g., PVP-VA64) via spray drying to enhance solubility.
  • Characterization :
    • PXRD : Detect amorphous vs. crystalline content.
    • DSC : Measure glass transition temperatures (Tg_g) to assess physical stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.